molecular formula C19H17N3O3 B12529685 Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-57-0

Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B12529685
CAS No.: 821784-57-0
M. Wt: 335.4 g/mol
InChI Key: YZWQZMDLAUYIMV-UHFFFAOYSA-N
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Description

The compound Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- is a benzamide derivative featuring a pyridinyl scaffold substituted with a (3,5-dihydroxyphenyl)methyl amino group at the 5-position. The presence of dihydroxyphenyl and pyridinyl groups may enhance solubility and binding affinity compared to simpler benzamide analogs.

Properties

CAS No.

821784-57-0

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

3-[5-[(3,5-dihydroxyphenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H17N3O3/c20-19(25)14-3-1-2-13(6-14)15-7-16(11-21-10-15)22-9-12-4-17(23)8-18(24)5-12/h1-8,10-11,22-24H,9H2,(H2,20,25)

InChI Key

YZWQZMDLAUYIMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC(=CC(=C3)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Carboxy-5-[[(3,5-Dihydroxyphenyl)methyl]amino]pyridine

The precursor 3-carboxy-5-aminopyridine is synthesized via nucleophilic substitution. For example, 5-amino-3-pyridinecarboxylic acid reacts with 3,5-dihydroxybenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . The reaction is typically conducted in dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C for 12–24 hours12.

Key reaction conditions :

  • Molar ratio (acid:amine:EDCl:HOBt) = 1:1.2:1.2:1.2
  • Yield: 65–78%3

Activation and Coupling

The carboxylic acid is activated to a reactive intermediate (e.g., acyl chloride or mixed anhydride) before reacting with the amine. For instance, 3-pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with 3,5-dihydroxybenzylamine in the presence of triethylamine (TEA) 45.

Example protocol :

  • 3-Pyridinecarboxylic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in anhydrous 1,2-dichloroethane for 2 hours.
  • Solvent and excess SOCl₂ are removed under reduced pressure.
  • The acyl chloride is dissolved in chloroform and added dropwise to a solution of 3,5-dihydroxybenzylamine (1.2 equiv) and TEA (2 equiv) at 0°C.
  • The mixture is stirred at room temperature for 12 hours, followed by aqueous workup.
    Yield : 70–85%67.

Reductive Amination Pathway

This method is advantageous for introducing the 3,5-dihydroxybenzyl moiety via a two-step process involving imine formation followed by reduction.

Imine Formation

5-Amino-3-pyridinecarboxaldehyde is reacted with 3,5-dihydroxybenzylamine in a polar aprotic solvent (e.g., tetrahydrofuran, THF ) under inert atmosphere. The imine intermediate is stabilized by molecular sieves or anhydrous sodium sulfate 89.

Reduction of Imine

The imine is reduced using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol or ethanol at 0–25°C. The reaction is quenched with dilute HCl, and the product is extracted with ethyl acetate 10.

Optimized conditions :

  • Solvent: MeOH
  • Reducing agent: NaBH₄ (2 equiv)
  • Yield: 60–72%11

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize resin-bound intermediates to streamline purification. The benzoic acid derivative is anchored to Wang resin via an ester linkage, followed by on-resin amidation with 3,5-dihydroxybenzylamine . Cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product1213.

Advantages :

  • Reduced purification steps
  • Scalability for combinatorial libraries
    Yield : 80–90%14

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

Aryl halide intermediates (e.g., 5-bromo-3-pyridinecarboxamide ) undergo Buchwald-Hartwig amination with 3,5-dihydroxybenzylamine using Pd(OAc)₂ and Xantphos as a ligand system. The reaction proceeds in toluene at 100°C for 24 hours1516.

Catalytic system :

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ (2 equiv)
    Yield : 68–75%17

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, amidation of 3-pyridinecarboxylic acid with 3,5-dihydroxybenzylamine using HATU as a coupling agent achieves completion in 15 minutes at 100°C1819.

Conditions :

  • Solvent: DMF
  • Temperature: 100°C
  • Time: 15 minutes
    Yield : 82%20

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Purity (%) Key Advantages
Direct Amidation EDCl/HOBt, DMF, 24h 65–78 95–98 Simplicity, widely applicable
Reductive Amination NaBH₄, MeOH, 12h 60–72 90–94 Avoids acyl chloride formation
Solid-Phase Synthesis Wang resin, TFA cleavage 80–90 >99 High purity, scalable
Palladium Catalysis Pd(OAc)₂/Xantphos, toluene, 24h 68–75 92–96 Functional group tolerance
Microwave-Assisted HATU, DMF, 15min 82 97 Rapid synthesis

Challenges and Optimization Strategies

  • Protection of Dihydroxy Groups : The phenolic -OH groups in 3,5-dihydroxybenzylamine are prone to oxidation. Use of acetyl or benzyl protecting groups during synthesis is critical, followed by deprotection with BBr₃ or H₂/Pd-C 2122.
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates but may require rigorous drying to prevent hydrolysis2324.
  • Catalyst Loading : Reducing Pd catalyst load to 2–3 mol% with DavePhos as a ligand maintains efficiency while lowering costs2526.
  • Ambeed, Inc. (1997). Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • Ambeed, Inc. (1997). Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • Ambeed, Inc. (1997). Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • Ambeed, Inc. (1997). Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • US Patent US9556156B2 (2017). Compounds, Their Synthesis and Uses

  • US Patent US9556156B2 (2017). Compounds, Their Synthesis and Uses

  • US Patent US9556156B2 (2017). Compounds, Their Synthesis and Uses

  • RSC Advances (2015). Betti Reaction Enables Efficient Synthesis of 8-Hydroxyquinoline Derivatives

  • RSC Advances (2015). Betti Reaction Enables Efficient Synthesis of 8-Hydroxyquinoline Derivatives

  • RSC Advances (2015). Betti Reaction Enables Efficient Synthesis of 8-Hydroxyquinoline Derivatives

  • US Patent US6974812B2 (2005). Benzamide Inhibitors of the P2X7 Receptor

  • US Patent US6974812B2 (2005). Benzamide Inhibitors of the P2X7 Receptor

  • US Patent US6974812B2 (2005). Benzamide Inhibitors of the P2X7 Receptor

  • ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

  • ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

  • ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

  • ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

  • ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

  • US Patent US20050165041A1 (2005). Combination for the Treatment of Airway Disorders

  • US Patent US20050165041A1 (2005). Combination for the Treatment of Airway Disorders

  • US Patent US20050165041A1 (2005). Combination for the Treatment of Airway Disorders

  • US Patent US9732062B2 (2017). Therapeutically Active Compounds and Their Methods of Use

  • US Patent US9732062B2 (2017). Therapeutically Active Compounds and Their Methods of Use

  • MDPI Molecules (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones

  • MDPI Molecules (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones

  • MDPI Molecules (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with Nilotinib (CAS-641571-10-0), a benzamide-based antineoplastic agent. Nilotinib’s structure includes a trifluoromethylphenyl group and a pyrimidinylamino substituent, enabling selective inhibition of BCR-ABL tyrosine kinase .

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight
Target Compound Benzamide 3-pyridinyl, (3,5-dihydroxyphenyl)methyl amino Not Available
Nilotinib Benzamide 3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl, 4-(3-pyridinyl)pyrimidinyl 529.52 g/mol
SP600125 Anthrapyrazolone None (anthra[1-9-cd]pyrazol-6(2H)-one core) 220.23 g/mol
Functional Analogues (Kinase Inhibitors)

Compounds like SP600125 and AS601245 () are JNK inhibitors but diverge structurally from the benzamide class. Similarly, CEP-1347, a carbazole derivative, employs a distinct scaffold for kinase inhibition, suggesting that the benzamide core may offer unique pharmacokinetic advantages.

Table 2: Functional Comparison with Kinase Inhibitors

Compound Name Target Kinase Mechanism IC50 (nM) Solubility
Target Compound Not Reported Hypothetical ATP-competitive Not Available Likely moderate*
Nilotinib BCR-ABL ATP-competitive 20–30 Low (lipophilic)
SP600125 JNK1/2/3 ATP-competitive 40–90 Moderate
CEP-1347 Mixed-lineage kinases Allosteric 100–200 Low

*Predicted based on dihydroxyphenyl group’s polarity.

Pharmacokinetic and Toxicity Considerations

The dihydroxyphenyl group in the target compound may improve aqueous solubility compared to Nilotinib’s trifluoromethyl group, which contributes to its lipophilicity and hepatic metabolism challenges . This contrasts with SU3327 (), a thiadiazole derivative, which avoids such liabilities but lacks the benzamide scaffold’s versatility.

Biological Activity

Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- (CAS Number: 821784-57-0) is a complex organic compound that has garnered interest for its potential biological activities. This compound features a benzamide group linked to a pyridine ring, which is further substituted with a 3,5-dihydroxyphenylmethylamino group. The unique structural arrangement of this compound contributes to its diverse biological interactions and therapeutic potential.

  • Molecular Formula : C19H17N3O
  • Molecular Structure : The compound consists of a benzamide moiety attached to a pyridine ring with an amino substitution featuring two hydroxyl groups on the phenyl ring.

The biological activity of Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- is primarily attributed to its interaction with various molecular targets. This compound may modulate enzyme activity or receptor signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activities

  • Antitumor Activity :
    • Studies have shown that derivatives of benzamide exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally related to Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- were evaluated for their antiproliferative activities using the MTT assay. Some derivatives demonstrated cytotoxicity against HepG2 hepatocellular carcinoma cells by inducing apoptosis and arresting the cell cycle at the G2/M phase .
  • VEGFR-2 Inhibition :
    • The compound has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Specific derivatives have shown promising results in inhibiting VEGFR-2 kinase activity, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects :
    • Research indicates that similar benzamide derivatives can exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismFindings
AntitumorHepG2 CellsInduced apoptosis; G2/M phase arrest; cytotoxic effects observed .
VEGFR-2 InhibitionKinase ActivityPromising inhibition results; potential for cancer therapy applications .
NeuroprotectionAChE and MAO-BInhibition demonstrated; relevance to Alzheimer's disease treatment .

Synthesis and Derivative Exploration

The synthesis of Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. Key steps include the preparation of 3,5-dihydroxyphenylmethylamine followed by its reaction with suitable pyridine derivatives under controlled conditions. This synthetic pathway allows for the exploration of various derivatives with potentially enhanced biological activities.

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